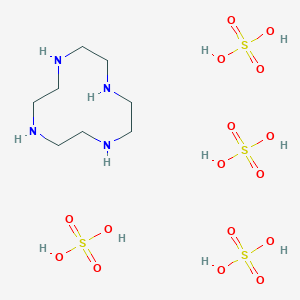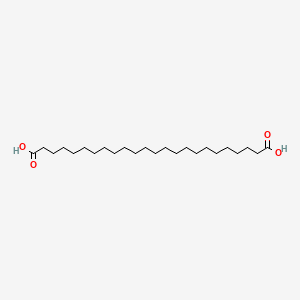
Tetracosanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracosanedioic acid is a very long-chain dicarboxylic acid with the molecular formula C24H46O4. It is a member of the fatty acid family and is characterized by having two carboxylic acid groups at each end of a 24-carbon chain. This compound is known for its role in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetracosanedioic acid can be synthesized through the oxidation of tetracosane, a long-chain hydrocarbon. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction proceeds through the formation of intermediate ketones and alcohols, which are further oxidized to yield the dicarboxylic acid .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of long-chain alkanes. This process involves the use of metal catalysts such as cobalt or manganese in the presence of oxygen. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to produce shorter-chain dicarboxylic acids and carbon dioxide.
Reduction: The compound can be reduced to yield tetracosanediol, a long-chain diol, using reducing agents such as lithium aluminum hydride (LiAlH4).
Esterification: this compound reacts with alcohols in the presence of acid catalysts to form esters, which are useful in the production of polymers and plasticizers
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid).
Major Products Formed:
Oxidation: Shorter-chain dicarboxylic acids, carbon dioxide.
Reduction: Tetracosanediol.
Esterification: this compound esters
Scientific Research Applications
Tetracosanedioic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of high-performance polymers and organic compounds.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of metabolic disorders.
Industry: this compound is used in the production of lubricants, plasticizers, and surfactants due to its long-chain structure and functional groups
Mechanism of Action
The mechanism of action of tetracosanedioic acid involves its interaction with cellular membranes and enzymes. As a long-chain fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with proteins, influencing enzyme activity and signaling pathways .
Comparison with Similar Compounds
Hexadecanedioic acid (C16H30O4): A shorter-chain dicarboxylic acid with similar chemical properties.
Octadecanedioic acid (C18H34O4): Another long-chain dicarboxylic acid used in similar applications.
Eicosanedioic acid (C20H38O4): A dicarboxylic acid with a 20-carbon chain, also used in polymer synthesis and industrial applications
Uniqueness: Tetracosanedioic acid stands out due to its longer carbon chain, which imparts unique physical and chemical properties. Its extended structure allows for greater flexibility and hydrophobicity, making it particularly useful in the production of high-performance materials and specialized industrial products .
Properties
IUPAC Name |
tetracosanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O4/c25-23(26)21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24(27)28/h1-22H2,(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGVRGZJILVMDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCCC(=O)O)CCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369158 |
Source


|
| Record name | Tetracosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2450-31-9 |
Source


|
| Record name | Tetracosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
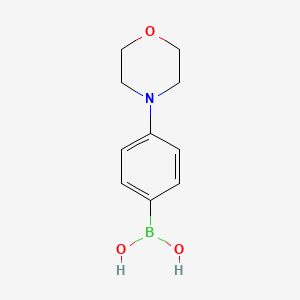
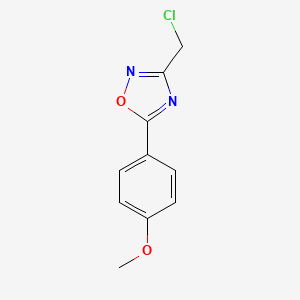
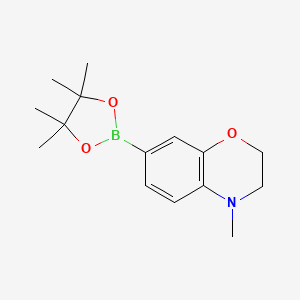
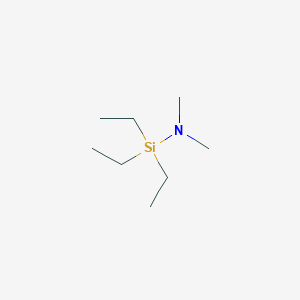
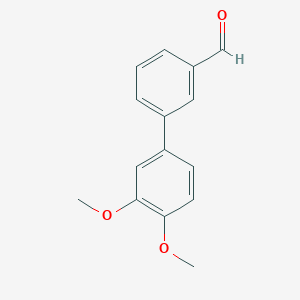

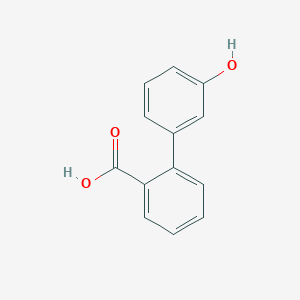
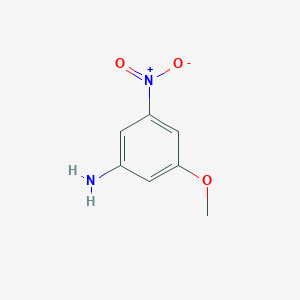
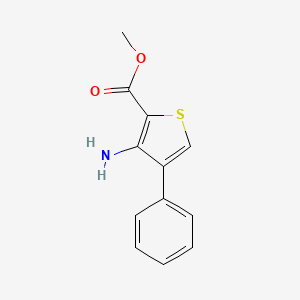
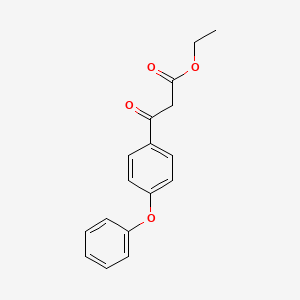
![Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1585977.png)
